

# Structural Activity Relationship of HIV-1 Inhibitor-55: A Technical Guide

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## Compound of Interest

Compound Name: HIV-1 inhibitor-55

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This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of **HIV-1 Inhibitor-55**, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). This document summarizes the core quantitative data, details relevant experimental methodologies, and visualizes the inhibitor's design strategy, offering a comprehensive resource for researchers in the field of HIV drug discovery.

## Core Quantitative Data

**HIV-1 Inhibitor-55**, also referred to as compound 4d, emerged from a series of hybrid molecules combining the structural features of delavirdine and piperidin-4-yl-aminopyrimidines (DPAPYs). The inhibitory activities of this series of compounds against wild-type HIV-1 and its reverse transcriptase (RT) are summarized below.

### Table 1: In Vitro Anti-HIV-1 Activity and RT Inhibitory Activity of Delavirdine-DPAPY Hybrids (4a-r)

Compound	Anti-HIV-1 Activity (WT) EC <sub>50</sub> (μM)	RT Inhibitory Activity IC <sub>50</sub> (μM)	Selectivity Index (SI)
4a	5.7	12.0	-
4b	-	-	-
4c	-	-	-
4d (HIV-1 Inhibitor-55)	0.0086	0.11	2151
4e	-	-	-
4f	-	-	-
4g	-	-	-
4h	-	-	-
4i	-	-	-
4j	-	-	-
4k	-	-	-
4l	-	-	-
4m	-	-	-
4n	-	-	-
4o	-	-	-
4p	-	-	-
4q	-	-	-
4r	-	-	-

“

Data for compounds 4b-c and 4e-r were part of the full study but are not detailed in the abstract.  
The table structure is representative of the complete dataset from the source publication.

Compound 4d demonstrated the most potent activity against wild-type (WT) HIV-1 with an EC<sub>50</sub> value of 8.6 nM and a selectivity index of 2151.[1] All synthesized compounds in this series showed moderate to excellent potency.[1]

**Table 2: Inhibitory Potency of HIV-1 Inhibitor-55 (4d)  
Against NNRTI-Resistant Mutants**

HIV-1 Mutant Strain	EC <sub>50</sub> (μM)
L100I	1.1
K103N	0.12
Y181C	0.36
Y188L	0.75
E138K	0.033
F227L + V106A	3.06

“

EC<sub>50</sub> values indicate that **HIV-1 Inhibitor-55** retains potent activity against a range of common NNRTI-resistant single and double mutants.[1]

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **HIV-1 Inhibitor-55** and its analogs.

## Anti-HIV-1 Activity Assay in MT-4 Cells

The antiviral activity of the synthesized compounds was determined using the MT-4 T-cell line, which is highly susceptible to HIV-1 infection.[2]

- **Cell Preparation:** MT-4 cells are cultured in appropriate media and seeded into 96-well plates.
- **Compound Addition:** Serial dilutions of the test compounds (4a-r) are added to the cells.
- **Virus Inoculation:** A standardized amount of wild-type HIV-1 is added to the wells containing cells and test compounds.
- **Incubation:** The plates are incubated for a period of four to five days to allow for viral replication.[2]
- **Endpoint Measurement:** The cytopathic effect (CPE) of the virus is measured. This can be done through various methods, including:
  - **MTT Assay:** A colorimetric assay to measure cell viability. A reduction in CPE corresponds to higher cell viability and indicates antiviral activity.
  - **p24 Antigen Capture ELISA:** Quantification of the HIV-1 p24 capsid protein in the cell culture supernatant, which is a marker of viral replication.[3]
- **Data Analysis:** The 50% effective concentration ( $EC_{50}$ ), the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curves. The 50% cytotoxic concentration ( $CC_{50}$ ) is also determined in parallel on uninfected cells to assess compound toxicity. The selectivity index (SI) is calculated as the ratio of  $CC_{50}$  to  $EC_{50}$ .

## HIV-1 Reverse Transcriptase (RT) Inhibition Assay

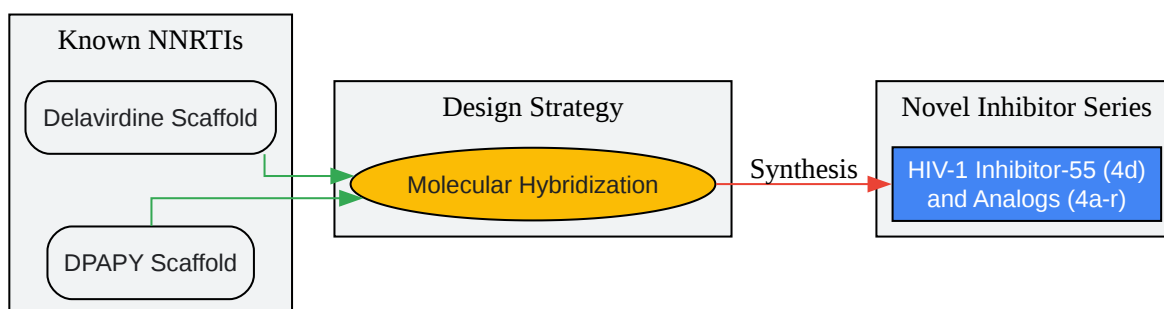
The direct inhibitory effect of the compounds on the enzymatic activity of HIV-1 RT was assessed.[1] A common method for this is a cell-free enzymatic assay, such as a scintillation proximity assay (SPA).[4]

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing a template/primer (e.g., poly(rA)/oligo(dT)), radioactively labeled nucleotides (e.g., [<sup>3</sup>H]dTTP), and the HIV-1 RT enzyme.[4]
- **Inhibitor Addition:** The test compounds are added to the reaction mixture at various concentrations.
- **Incubation:** The mixture is incubated to allow the reverse transcriptase to synthesize a new DNA strand.
- **Detection:** In an SPA, the template/primer is bound to scintillant-containing beads. Incorporation of the radiolabeled nucleotide brings the radioactive source in close proximity to the scintillant, producing a light signal that can be measured.[4]
- **Data Analysis:** A reduction in the signal indicates inhibition of RT activity. The 50% inhibitory concentration (IC<sub>50</sub>), the concentration of the compound that inhibits enzyme activity by 50%, is determined from the dose-response curves.

## Visualizations

### Molecular Hybridization Design Strategy

The design of **HIV-1 Inhibitor-55** and its analogs was based on a molecular hybridization strategy, combining the structural scaffolds of two known potent NNRTIs: delavirdine and a piperidin-4-yl-aminopyrimidine (DPAPY) derivative. This approach aimed to leverage the favorable binding interactions of both parent molecules within the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT.

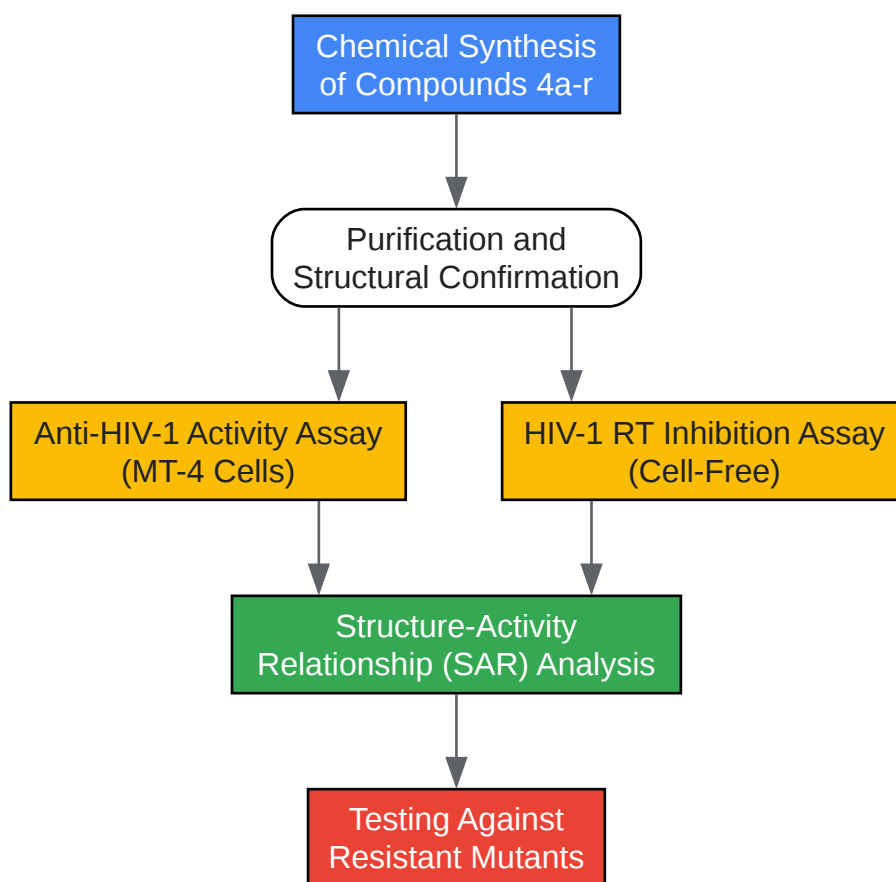


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Caption: Design of **HIV-1 Inhibitor-55** via molecular hybridization.

## General Experimental Workflow

The overall process for the synthesis and evaluation of the delavirdine-DPAPY hybrids follows a logical progression from chemical synthesis to biological testing.



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Caption: Workflow for synthesis and evaluation of HIV-1 inhibitors.

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